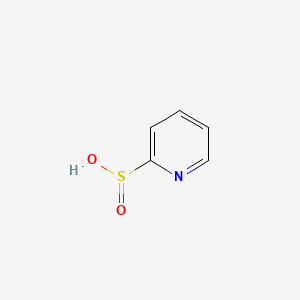
Pyridine-2-sulfinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2-sulfinic Acid is a chemical compound characterized by the presence of a pyridine ring and a sulfinic acid functional group. It is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of other compounds. The molecular formula of this compound is C5H5NO2S, and it is typically found as a white crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pyridine-2-sulfinic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-alkyl pyridine chloride with sodium sulfite to produce alkyl pyridine-2-sodium sulfonate. This intermediate is then treated with chlorinating reagents to form alkyl pyridine-2-sulfonic acid chloride, which is subsequently converted to this compound through amination .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yields and purity, and involves mild reaction conditions to ensure safety and convenience .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-sulfinic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfinic acid group, which can donate a proton and initiate chemical transformations .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as pyridine-2-sulfonic acid and its amides .
Scientific Research Applications
Pyridine-2-sulfinic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine-2-sulfinic Acid involves its ability to donate a proton, which facilitates the formation of new chemical bonds and promotes the rearrangement of molecular structures. This proton donation can initiate and accelerate chemical transformations, making it a valuable reagent in various chemical processes .
Comparison with Similar Compounds
- Pyridine-2-sulfonic Acid
- 2-Pyridinesulfonyl Chloride
- Pyridine-2-sulfonamide
Comparison: Pyridine-2-sulfinic Acid is unique due to its sulfinic acid functional group, which provides distinct reactivity compared to similar compounds like Pyridine-2-sulfonic Acid. While both compounds can undergo similar types of reactions, the presence of the sulfinic acid group in this compound allows for different reaction pathways and products .
Properties
Molecular Formula |
C5H5NO2S |
|---|---|
Molecular Weight |
143.17 g/mol |
IUPAC Name |
pyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H5NO2S/c7-9(8)5-3-1-2-4-6-5/h1-4H,(H,7,8) |
InChI Key |
PTYNSKRKVPMPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















